molecular formula C5H6O3S B150086 4-Oxotetrahydrothiophene-3-carboxylic acid CAS No. 126856-34-6

4-Oxotetrahydrothiophene-3-carboxylic acid

Cat. No.: B150086
CAS No.: 126856-34-6
M. Wt: 146.17 g/mol
InChI Key: UCUOSFKISUJSQS-UHFFFAOYSA-N
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Description

4-Oxotetrahydrothiophene-3-carboxylic acid: is a heterocyclic compound containing a thiolane ring with a ketone and a carboxylic acid functional group

Chemical Reactions Analysis

Types of Reactions: 4-Oxotetrahydrothiophene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the carboxylic acid group.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-oxothiolane-3-carboxylic acid involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the functional groups involved. Its unique structure allows it to participate in a wide range of chemical transformations, making it a versatile compound in organic synthesis .

Comparison with Similar Compounds

Uniqueness: 4-Oxotetrahydrothiophene-3-carboxylic acid is unique due to its specific functional group arrangement, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-oxothiolane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O3S/c6-4-2-9-1-3(4)5(7)8/h3H,1-2H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCUOSFKISUJSQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)CS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30623004
Record name 4-Oxothiolane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30623004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126856-34-6
Record name 4-Oxothiolane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30623004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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